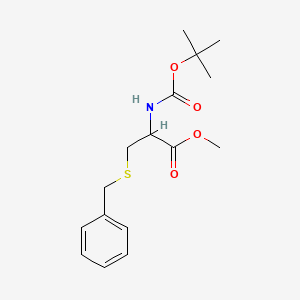

N-Boc-S-benzyl-(L)-cysteine-methyl ester

説明

Significance of Cysteine Derivatives in Peptide and Protein Chemistry

Cysteine is a unique proteinogenic amino acid due to its side chain, which contains a highly nucleophilic thiol group (-SH). explorationpub.comresearchgate.net This thiol group is the most reactive of all natural amino acid side chains and plays several critical roles in protein structure and function. Its most notable role is the formation of disulfide bonds (—S—S—) through oxidation. These covalent cross-links between two cysteine residues are vital for stabilizing the three-dimensional structures of many proteins, particularly those secreted from cells. frontiersin.org

Beyond structural stabilization, the reactivity of the cysteine thiol makes it a key player in enzyme catalysis, signal transduction, and redox regulation. explorationpub.comnih.gov However, this high reactivity also poses a significant challenge during chemical synthesis. The unprotected thiol is susceptible to a variety of side reactions, including unwanted oxidation and alkylation. nih.gov Therefore, the use of cysteine derivatives with a protected thiol group is essential for the successful synthesis of cysteine-containing peptides and proteins. explorationpub.com These derivatives allow chemists to incorporate cysteine into a growing peptide chain while preventing its side chain from interfering with the coupling chemistry. The subsequent removal of the protecting group can be timed to allow for controlled disulfide bond formation or other specific modifications, making cysteine derivatives indispensable tools in protein engineering and drug discovery. explorationpub.comnih.govbiosynsis.com

Overview of the N-Boc, S-Benzyl, and Methyl Ester Protecting Group Strategy in Cysteine Chemistry

The compound N-Boc-S-benzyl-(L)-cysteine-methyl ester exemplifies a comprehensive protecting group strategy, where each reactive site of the cysteine molecule is independently masked. biosynth.comiris-biotech.de This approach provides chemists with precise control over each functional group's reactivity.

N-Boc (tert-Butoxycarbonyl) Protection: The α-amino group is protected by the Boc group. This carbamate (B1207046) is stable under basic and nucleophilic conditions but is readily removed by treatment with strong acids, such as trifluoroacetic acid (TFA). libretexts.orgorganic-chemistry.orgjk-sci.com This acid-lability is a key feature of the Boc/benzyl (B1604629) protection scheme in solid-phase peptide synthesis. iris-biotech.dersc.org The Boc group prevents the amino group from acting as a nucleophile, thereby inhibiting polymerization and allowing for stepwise peptide chain elongation. wikipedia.orgspringernature.com

S-Benzyl (S-Bn) Protection: The highly reactive thiol side chain is protected with a benzyl group. The benzyl group is robust and stable to the acidic conditions used to remove the N-Boc group, as well as the basic conditions sometimes used for ester hydrolysis. rsc.orgresearchgate.net This stability is crucial for preventing unwanted side reactions of the thiol during peptide synthesis. Historically significant, the Cys(Bzl) derivative was instrumental in the first chemical synthesis of the hormone oxytocin. researchgate.net However, its removal requires harsh conditions, such as treatment with anhydrous hydrofluoric acid (HF) or sodium in liquid ammonia (B1221849), which can limit its use with sensitive peptides. rsc.orgresearchgate.net

Methyl Ester Protection: The C-terminal carboxylic acid is protected as a methyl ester. This prevents the carboxylate from participating in undesired reactions, particularly during the activation and coupling of the N-terminus. libretexts.orgnih.gov Methyl esters are typically removed via saponification, which involves hydrolysis with a base like sodium hydroxide. libretexts.orgresearchgate.net This method is orthogonal to the acid-based deprotection of the N-Boc group. However, care must be taken as basic conditions can sometimes be incompatible with other protecting groups or lead to side reactions like epimerization. nih.govnih.gov

The combination of these three protecting groups in a single molecule provides a "fully protected" amino acid building block. The differential stability of each group—acid-labile (Boc), base-labile (methyl ester), and resistant to both (S-benzyl)—allows for their selective removal at different stages of a synthetic sequence. This strategic orthogonality is fundamental to the controlled and precise construction of complex peptide structures. biosynth.comiris-biotech.de

Table 2: Protecting Group Strategy for N-Boc-S-benzyl-(L)-cysteine-methyl ester

| Protected Group | Protecting Group | Typical Deprotection Condition | Purpose in Synthesis |

|---|---|---|---|

| α-Amino (-NH₂) | N-Boc | Strong Acid (e.g., TFA) jk-sci.com | Prevents polymerization; allows stepwise peptide coupling. springernature.com |

| Thiol (-SH) | S-Benzyl | Strong Acid (e.g., HF) or Na/NH₃ researchgate.net | Prevents unwanted oxidation and side reactions of the thiol. nih.gov |

| Carboxylic Acid (-COOH) | Methyl Ester | Base Hydrolysis (e.g., NaOH) researchgate.net | Prevents reaction during N-terminal coupling. nih.gov |

特性

分子式 |

C16H23NO4S |

|---|---|

分子量 |

325.4 g/mol |

IUPAC名 |

methyl 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |

InChIキー |

KXUSUGVJXKJTBL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Boc S Benzyl L Cysteine Methyl Ester

Stereoselective Synthetic Pathways for N-Boc-S-benzyl-(L)-cysteine-methyl ester

The synthesis of N-Boc-S-benzyl-(L)-cysteine methyl ester involves a multi-step process requiring careful control to maintain the stereochemical integrity of the L-cysteine core. The primary strategies involve the sequential derivatization of L-cysteine through esterification, S-alkylation, and N-protection.

Strategies for L-Cysteine Derivatization (e.g., esterification, S-alkylation, N-protection)

The derivatization of L-cysteine is a critical process for its use in peptide synthesis. nih.gov These modifications prevent unwanted side reactions at the reactive carboxyl, thiol, and amino groups.

Esterification: The carboxyl group of L-cysteine is typically protected as a methyl ester. This is often achieved by reacting L-cysteine with methanol in the presence of an acid catalyst, such as thionyl chloride. google.com This protection prevents the carboxyl group from participating in subsequent coupling reactions.

S-alkylation: The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating protection. The benzyl (B1604629) group (Bn) is a common choice for thiol protection due to its stability under various reaction conditions. S-benzylation can be accomplished by treating the cysteine derivative with benzyl bromide. The benzyl group is advantageous as it can be removed under strong acidic conditions, such as with hydrogen fluoride (HF), which are often employed in the final deprotection step of Boc-based SPPS. peptide.comseplite.com

N-protection: The α-amino group is protected with the tert-butoxycarbonyl (Boc) group. This is a widely used protecting group in peptide synthesis due to its ease of introduction and its lability to moderate acids like trifluoroacetic acid (TFA). chempep.comsunresinlifesciences.com The introduction of the Boc group is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. orgsyn.org

| Protecting Group | Reagent | Key Considerations |

| C-Methyl ester | Methanol, Thionyl chloride | Reaction is typically carried out at low temperatures to control reactivity. |

| S-Benzyl | Benzyl bromide | The thiol group's high nucleophilicity allows for efficient alkylation. |

| N-Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | The reaction is performed under basic conditions to deprotonate the amino group. |

Considerations for Maintaining Chiral Integrity

Maintaining the chiral integrity of the L-cysteine stereocenter is paramount throughout the synthetic process. Racemization, the formation of the D-enantiomer, can occur, particularly during coupling reactions in peptide synthesis. The use of urethane-based protecting groups like Boc helps to suppress racemization. nih.gov Furthermore, careful control of reaction conditions, such as temperature and the choice of reagents and bases, is essential to minimize epimerization. orgsyn.org Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed to verify the stereochemical purity of the final product. nih.gov

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

N-Boc-S-benzyl-(L)-cysteine methyl ester is a valuable building block for the incorporation of cysteine residues into peptides using Solid-Phase Peptide Synthesis (SPPS). The choice of protecting group strategy is critical for the successful synthesis of complex peptides.

Boc/Benzyl (Bn) Strategy Framework in Cysteine-Containing Peptides

The Boc/Benzyl (Bn) protection scheme is a classic approach in SPPS. seplite.comiris-biotech.de In this strategy, the N-terminal α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups, including the thiol of cysteine, are protected with more stable, benzyl-based protecting groups. peptide.com The Boc group is removed at each step of peptide elongation using a moderate acid, such as 50% TFA in dichloromethane (DCM). chempep.com The benzyl protecting group on the cysteine side chain remains intact during these steps and is only removed during the final cleavage of the peptide from the resin, which requires a very strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

While effective, the Boc/Bn strategy is considered quasi-orthogonal because both protecting groups are removed by acidic conditions, albeit of different strengths. biosynth.com This requires careful control over the deprotection conditions to ensure selective removal of the Boc group without premature cleavage of the benzyl side-chain protection.

Strategies for Minimizing Side Reactions during Peptide Elongation (e.g., racemization, thiol oxidation)

During the incorporation of N-Boc-S-benzyl-(L)-cysteine-methyl ester into a growing peptide chain, the prevention of side reactions is critical to ensure the yield and purity of the final product. The two most significant side reactions are racemization at the α-carbon and oxidation of the sulfur-containing side chain.

Racemization

Cysteine residues are particularly susceptible to racemization during peptide bond formation, a process that can compromise the biological activity of the final peptide. peptide.comnih.gov This epimerization often occurs through the formation of a 5(4H)-oxazolone intermediate during the activation of the carboxylic acid. The use of certain bases and coupling reagents can exacerbate this issue. johnshopkins.edumdpi.com

Strategies to minimize racemization include:

Choice of Coupling Reagents: Utilizing coupling reagents with additives that suppress racemization is a common strategy. For instance, the addition of 1-hydroxybenzotriazole (HOBt) or its analogues can reduce the extent of racemization. peptide.com In some cases, copper(II) chloride (CuCl2) in conjunction with HOBt has been used in solution-phase couplings to suppress this side reaction. peptide.com

Base Selection: The base used during the coupling step plays a crucial role. Highly basic tertiary amines like N-methylmorpholine (NMM) can promote racemization. Substituting NMM with a more sterically hindered or less nucleophilic base, such as 2,4,6-collidine, has been shown to effectively suppress racemization during the coupling of cysteine residues. johnshopkins.edu

Pre-activation: To avoid prolonged exposure of the protected amino acid to the coupling reagents and base, a pre-activation step can be employed. This involves activating the amino acid with the coupling reagent before its addition to the peptide-resin, which can help minimize guanidinylation of the N-terminus, another potential side reaction. peptide.com

Thiol Oxidation

The thiol group of cysteine is highly reactive and prone to oxidation, which can lead to the undesired formation of disulfide bonds. The S-benzyl protecting group on N-Boc-S-benzyl-(L)-cysteine-methyl ester is a stable and robust protecting group that effectively prevents oxidation of the thiol group under the standard conditions of peptide synthesis. peptide.comresearchgate.net This group is stable to the acidic conditions used for Boc deprotection and the basic conditions of the coupling step, ensuring the integrity of the sulfur side chain throughout peptide elongation. bachem.com Therefore, with the S-benzyl group in place, thiol oxidation is not a significant concern during the peptide elongation phase.

| Side Reaction | Mitigation Strategy | Reagents/Conditions |

| Racemization | Use of additives | 1-Hydroxybenzotriazole (HOBt) |

| Copper(II) chloride (CuCl2) with HOBt | ||

| Base selection | Substitute N-methylmorpholine with 2,4,6-collidine | |

| Thiol Oxidation | Thiol protection | Use of the robust S-benzyl protecting group |

Solution-Phase Synthetic Applications

N-Boc-S-benzyl-(L)-cysteine-methyl ester is a valuable building block in solution-phase peptide synthesis, particularly for the preparation of shorter peptides or peptide fragments that may later be joined by fragment condensation. In this methodology, all reactions are carried out in a homogenous solution, allowing for purification of intermediates after each step.

The general procedure involves the coupling of N-Boc-S-benzyl-(L)-cysteine-methyl ester with another N-terminally protected amino acid or a C-terminally deprotected peptide fragment. The carboxylic acid of the coupling partner is activated using standard coupling reagents such as dicyclohexylcarbodiimide (DCC), N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Following the coupling reaction, the resulting dipeptide or elongated peptide is purified, typically by extraction and crystallization or chromatography, before proceeding to the next step of selective deprotection and further elongation. orgsyn.org

Post-Synthetic Deprotection and Further Chemical Modifications

Once the peptide chain has been assembled, the protecting groups on the N-Boc-S-benzyl-(L)-cysteine-methyl ester residue must be removed to yield the final, active peptide. The distinct chemical nature of the N-Boc, S-benzyl, and methyl ester groups allows for their selective or simultaneous removal.

The N-tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. uwec.edu It can be selectively and efficiently removed under mild acidic conditions that leave the S-benzyl and methyl ester groups intact. The most common reagent for this purpose is trifluoroacetic acid (TFA), typically used as a 25-50% solution in a non-reactive solvent like dichloromethane (DCM). uwec.edupeptide.com The reaction is usually complete within 30 minutes at room temperature. The resulting trifluoroacetate salt of the free amine is then neutralized before the subsequent coupling step. This orthogonality is a cornerstone of Boc-based peptide synthesis. nih.govsigmaaldrich.com

The S-benzyl group is a highly stable protecting group that requires strong, reductive, or strongly acidic conditions for its removal. peptide.comresearchgate.net This stability makes it incompatible with catalytic hydrogenation, as sulfur-containing compounds can poison the catalyst. bachem.com

Common methods for S-benzyl cleavage include:

Sodium in Liquid Ammonia (B1221849): This classic method involves a dissolving metal reduction and is highly effective for removing the benzyl group to yield the free thiol. rsc.org

Anhydrous Hydrogen Fluoride (HF): In the context of a final deprotection step in Boc-based solid-phase synthesis, HF is often used to cleave the peptide from the resin and remove most side-chain protecting groups, including S-benzyl. bachem.com

Once deprotected, the resulting free thiol (sulfhydryl) group is highly nucleophilic and susceptible to oxidation. researchgate.net Its reactivity is central to the formation of disulfide bonds and other modifications.

The methyl ester at the C-terminus can be hydrolyzed to regenerate the free carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a base in an aqueous-organic solvent mixture. Common bases used for this purpose include sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction is monitored until completion, after which the solution is acidified to protonate the resulting carboxylate salt, yielding the free carboxylic acid. More specialized methods, such as using bis(tributyltin) oxide or nickel boride, can also achieve this transformation, sometimes with greater chemoselectivity. rsc.orgorganic-chemistry.org

| Protecting Group | Deprotection Reagent(s) | Selectivity/Conditions |

| N-Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Mild acidolysis; orthogonal to S-benzyl and methyl ester |

| S-Benzyl | Sodium in liquid ammonia; Anhydrous Hydrogen Fluoride (HF) | Strong reductive or highly acidic conditions |

| Methyl Ester | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Basic hydrolysis (saponification) |

The generation of a free thiol from the S-benzyl protected cysteine opens up a range of important chemical transformations, most notably the formation of disulfide bonds, which are crucial for the tertiary structure and stability of many peptides and proteins. bachem.com

Disulfide Bond Formation: After cleavage of the S-benzyl group, the resulting free thiol can be oxidized to form a disulfide bridge (cystine). This can be an intramolecular cyclization or an intermolecular dimerization. Common methods for inducing disulfide bond formation include:

Air Oxidation: Stirring a dilute solution of the thiol-containing peptide in a slightly basic aqueous buffer open to the atmosphere allows for slow, controlled oxidation.

Mild Oxidizing Agents: Reagents such as iodine, hydrogen peroxide, or potassium ferricyanide can be used to effect a more rapid and direct oxidation. rsc.orgsigmaaldrich.com

Formation of Related Structures: The deprotected cysteine residue can also serve as a precursor for the synthesis of other non-canonical amino acids. For example, it is a key component in the synthesis of lanthionine. Lanthionine is characterized by a thioether bridge between two alanine-like residues and can be synthesized through various routes, including the reaction of S-benzyl-cysteine with other precursors after appropriate modifications. rsc.orgwikipedia.org One established method involves the reaction of a cysteine derivative with a dehydroalanine residue. wikipedia.org

N Boc S Benzyl L Cysteine Methyl Ester As a Chiral Building Block in Advanced Molecular Assembly

Utility in Peptide and Peptidomimetic Synthesis

The unique structural features of N-Boc-S-benzyl-(L)-cysteine-methyl ester make it a versatile precursor in the synthesis of peptides and molecules that mimic peptide structures. The orthogonal nature of its protecting groups—where each can be removed under specific conditions without affecting the others—is central to its utility.

Incorporation into Linear Peptide Chains

In the assembly of linear peptides, N-Boc-S-benzyl-(L)-cysteine-methyl ester serves as a protected cysteine residue. It is primarily used in Boc-based Solid Phase Peptide Synthesis (SPPS). researchgate.net In this strategy, the N-terminal amine of the growing peptide chain is temporarily protected by a Boc group. peptide.com

The general process involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine. peptide.com

Coupling: The next protected amino acid, in this case, N-Boc-S-benzyl-(L)-cysteine-methyl ester (after saponification of its methyl ester to a free carboxylic acid), is activated and coupled to the free amine of the resin-bound peptide.

Repeat: This cycle of deprotection, neutralization, and coupling is repeated to elongate the peptide chain.

The benzyl (B1604629) group protecting the cysteine's sulfhydryl side chain is stable to the acidic conditions used for Boc removal, preventing unwanted side reactions. peptide.com This ensures the integrity of the thiol group until its specific reactivity is required later in the synthetic sequence. This building block is also suitable for solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com

| Synthetic Step | Reagent/Condition | Purpose |

| Nα-Boc Deprotection | Trifluoroacetic Acid (TFA) | Removes the temporary N-terminal protecting group. peptide.com |

| S-Benzyl Deprotection | Strong acids (e.g., HF, TFMSA) | Removes the permanent side-chain protecting group post-synthesis. peptide.com |

| Peptide Bond Formation | Coupling reagents (e.g., HCTU, HATU) | Facilitates the formation of an amide bond. rsc.org |

Role in Cyclic Peptide Architectures and Disulfide Bridging

The formation of cyclic peptides often imparts enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. N-Boc-S-benzyl-(L)-cysteine is instrumental in creating these structures, particularly through disulfide bridging.

Once a linear peptide containing one or more S-benzyl-cysteine residues has been synthesized, the benzyl protecting groups are removed. This is typically achieved during the final cleavage of the peptide from the solid support using strong acids. The resulting free thiol (-SH) groups on the cysteine side chains are then oxidized under controlled conditions to form a disulfide bond (-S-S-), cyclizing the peptide. This head-to-tail or side-chain-to-side-chain cyclization is a common strategy for creating constrained peptide structures. nih.gov

Furthermore, the deprotected N-terminal cysteine residue generated from this building block is a key component in Native Chemical Ligation (NCL). In NCL, a peptide with an N-terminal cysteine reacts with another peptide fragment bearing a C-terminal thioester to form a native peptide bond. researchgate.net This powerful technique can be applied intramolecularly to achieve peptide cyclization. rsc.org

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are molecules designed to replicate the structural and functional aspects of peptides but with improved pharmacological properties. By introducing conformational constraints, researchers can lock a molecule into its bioactive shape, enhancing its potency and selectivity.

The defined (L)-stereochemistry of N-Boc-S-benzyl-(L)-cysteine-methyl ester ensures the chiral integrity of the final product. psu.edu Its incorporation and subsequent conversion to a disulfide bridge is a powerful method for creating rigid cyclic peptidomimetics. nih.gov These constrained structures can mimic secondary structural motifs of natural peptides, such as β-turns and α-helices, which are often involved in biological recognition events. The ability to precisely control the location of the cyclization via cysteine placement allows for the rational design of peptidomimetics with tailored three-dimensional structures. amazonaws.com

Applications in Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking molecules, such as drugs, probes, or polymers, to biomolecules like proteins or peptides. Cysteine, with its uniquely nucleophilic thiol side chain, is a prime target for selective modification. nih.govnih.gov

Site-Selective Labeling and Functionalization

The S-benzyl protected cysteine building block is a precursor to the highly reactive free cysteine residue in a synthetic peptide. After synthesis and deprotection of the benzyl group, the exposed thiol becomes a chemical handle for site-selective modification. Its pKa is lower than that of other nucleophilic residues like lysine, allowing it to be selectively targeted under specific pH conditions. nih.gov

This unique reactivity enables the attachment of a wide array of functional moieties, including:

Fluorophores: For tracking and imaging studies.

Bioorthogonal handles: For subsequent "click" chemistry reactions.

Pharmacophores: To create targeted therapeutics.

Formation of Cysteine-Mediated Bioconjugates

The principles of site-selective labeling extend to the formation of complex bioconjugates. Peptides synthesized using N-Boc-S-benzyl-(L)-cysteine-methyl ester can be conjugated to larger molecules, such as proteins or antibodies, to create novel functional constructs. nih.gov

A prominent application is in the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells. Cysteine residues, either naturally occurring or engineered into the antibody sequence, serve as the conjugation points. Peptides containing a reactive cysteine can act as linkers in these systems.

Moreover, cysteine-mediated ligation is fundamental to protein chemical synthesis. Techniques like Native Chemical Ligation (NCL) rely on the reaction between an N-terminal cysteine of one peptide (derived from the S-benzyl precursor) and a C-terminal thioester of another. nih.gov This allows for the assembly of small, synthetically accessible peptide fragments into a full-length protein, a process that has been used in the synthesis of HIV-1 enzyme components. pharmaffiliates.comcoompo.com

Analytical and Spectroscopic Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of N-Boc-S-benzyl-(L)-cysteine-methyl ester and for isolating the compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques in this context.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a powerful tool for the quantitative analysis of N-Boc-S-benzyl-(L)-cysteine-methyl ester, offering high resolution and sensitivity for purity determination. While specific, detailed method parameters are often proprietary and developed in-house by various research and manufacturing entities, the general approach involves reverse-phase chromatography. In this mode, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column, most commonly by UV spectrophotometry, typically at a wavelength where the aromatic benzyl (B1604629) group exhibits strong absorbance. HPLC is also utilized in the purification of the compound, where fractions corresponding to the desired peak are collected.

A related compound, N-CBZ S-benzyl cysteine methyl ester, has been analyzed by HPLC, highlighting the utility of this technique for monitoring reactions involving similar cysteine derivatives. For N-Boc-S-benzyl-(L)-cysteine-methyl ester, HPLC is a standard method for quality control, ensuring that the purity meets the stringent requirements for its intended applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, qualitative, and cost-effective method frequently used to monitor the progress of chemical reactions that produce or consume N-Boc-S-benzyl-(L)-cysteine-methyl ester. This technique is also employed as a preliminary check of purity. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of mobile phase is critical and is determined empirically to achieve good separation between the starting materials, the product, and any byproducts.

For N-Boc-S-benzyl-(L)-cysteine-methyl ester, a common mobile phase system would likely consist of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to optimize the separation. After the solvent front has moved up the plate, the plate is removed, dried, and the separated spots are visualized. Since N-Boc-S-benzyl-(L)-cysteine-methyl ester contains a UV-active chromophore (the benzyl group), the spots can be visualized under a UV lamp. Alternatively, chemical staining agents can be used. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by thesolvent front, is a characteristic property of the compound in a given TLC system and can be used for identification purposes. Commercial suppliers often indicate a purity of ≥ 98% as determined by TLC.

Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including N-Boc-S-benzyl-(L)-cysteine-methyl ester. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of N-Boc-S-benzyl-(L)-cysteine-methyl ester, distinct signals corresponding to the different types of protons in the molecule would be expected. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons of the methyl ester group would give rise to a singlet at around 3.7 ppm. The large tert-butyl group of the Boc protecting group would produce a characteristic sharp singlet at approximately 1.4 ppm. The protons on the cysteine backbone, including the α-proton and the β-protons, would show more complex splitting patterns due to coupling with each other and the amide proton.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals would include those for the carbonyl carbons of the ester and the Boc group (in the range of 155-175 ppm), the aromatic carbons of the benzyl group (around 127-138 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the cysteine backbone and the methyl ester.

While a detailed spectrum with peak-by-peak assignments is not publicly available in the searched literature, the general expected chemical shift ranges are well-established for these functional groups.

Mass Spectrometry (MS) (e.g., ESI-MS, LC-MS, HRMS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, thus allowing for the determination of its molecular weight. For N-Boc-S-benzyl-(L)-cysteine-methyl ester, with a molecular formula of C₁₆H₂₃NO₄S, the expected monoisotopic mass is approximately 325.1351 g/mol .

Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for this compound, as it tends to produce intact molecular ions, often as protonated species [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This allows for a straightforward determination of the molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a highly effective tool for analyzing complex mixtures and confirming the identity of the desired product.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for the expected formula, the identity of N-Boc-S-benzyl-(L)-cysteine-methyl ester can be confirmed with a high degree of confidence.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of N-Boc-S-benzyl-(L)-cysteine-methyl ester would be expected to show characteristic absorption bands for its key functional groups.

A strong absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the methyl ester. The C=O stretch of the carbamate (B1207046) group (Boc) would likely appear in the range of 1680-1710 cm⁻¹. The N-H stretching vibration of the amide in the Boc group would be expected to produce a band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The presence of the benzyl group would also give rise to characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

The following table summarizes the expected IR absorption bands for the key functional groups in N-Boc-S-benzyl-(L)-cysteine-methyl ester:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |

| C=O Stretch (Ester) | 1730-1750 |

| C=O Stretch (Carbamate - Boc) | 1680-1710 |

| C=C Stretch (Aromatic) | 1450-1600 |

Based on a comprehensive search of available scientific literature, no specific research findings or data tables detailing the use of Circular Dichroism (CD) spectroscopy for the analysis of N-Boc-S-benzyl-(L)-cysteine-methyl ester could be located.

Therefore, the requested article section on the chiroptical properties of this specific compound cannot be generated.

Emerging Research Frontiers and Future Directions in Cysteine Derivative Chemistry

Novel Protecting Group Chemistries and Orthogonal Strategies for Cysteine Thiol

The protection of the cysteine thiol is a critical consideration in peptide chemistry to prevent side reactions and to direct the formation of specific disulfide bonds. psu.eduacs.org The choice of protecting group is paramount for the success of complex peptide syntheses. sigmaaldrich.com N-Boc-S-benzyl-(L)-cysteine-methyl ester incorporates the S-benzyl group, a classic thiol protecting group used in the original Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS). ub.eduresearchgate.net However, this strategy is not fully orthogonal, as both the Boc and benzyl (B1604629) groups are removed under acidolytic conditions, albeit with different strengths. researchgate.net

Modern advancements focus on developing truly orthogonal protecting groups that can be removed under highly specific and mild conditions, without affecting other protecting groups on the peptide chain. ucl.ac.uknih.gov This orthogonality is essential for the regioselective synthesis of peptides with multiple disulfide bonds. acs.orgnih.gov The goal is to have a toolbox of protecting groups that can be cleaved independently—for instance, by acid, base, reducing agents, light, or enzymes. ucl.ac.uknih.gov

The phenylacetamidomethyl (Phacm) group, for example, is compatible with both Boc and Fmoc strategies and can be selectively removed by penicillin amidohydrolase at a neutral pH, making it orthogonal to many chemical deprotection methods. psu.edu Other groups like trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu) are widely used due to their distinct cleavage conditions, allowing for sequential disulfide bond formation. nih.gov

Table 1: Comparison of Common Cysteine Thiol Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal to Fmoc/tBu | Orthogonal to Boc/Bzl |

|---|---|---|---|---|

| Benzyl | Bzl | Strong acid (HF, TFMSA) researchgate.net | No | No |

| Trityl | Trt | Mild acid (TFA) sigmaaldrich.comnih.gov | Yes | No |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate (B1210297) sigmaaldrich.comnih.gov | Yes | Yes |

| tert-Butyl | tBu | PhS(O)Ph/CH₃SiCl₃ in TFA nih.gov | Yes | Yes |

| Phenylacetamidomethyl | Phacm | Penicillin Amidohydrolase psu.edu | Yes | Yes |

This table provides an overview of commonly used protecting groups and their removal conditions, highlighting the principle of orthogonality which is crucial for modern peptide synthesis.

Development of Cysteine Surrogates and Analogues

The functional importance of cysteine in biological systems has driven the development of surrogates and analogues to probe and modulate protein function, enhance therapeutic properties, and create novel biomaterials. nih.gov Cysteine analogues, which may involve modifications to the thiol group or the amino acid backbone, are instrumental in drug discovery and chemical biology. nih.govnih.gov For instance, lipophilic analogues of D-cysteine, such as D-cysteine ethyl ester, have shown enhanced cell-penetrability, which is key for interacting with intracellular targets. jax.org

The synthesis of these analogues often starts from protected cysteine derivatives. Building blocks like N-Boc-S-benzyl-(L)-cysteine provide a scaffold that allows for modifications. The protected thiol group prevents unwanted reactivity while other parts of the molecule are altered. Subsequently, the benzyl group can be removed to unmask the thiol or to replace it with another functional group entirely, creating a cysteine surrogate. These surrogates can introduce new functionalities, such as fluorescent probes or cross-linking agents, into peptides and proteins.

Furthermore, cysteine donors are being developed as prodrugs to increase the bioavailability of therapeutic agents in the brain and to combat oxidative stress by replenishing glutathione (B108866) levels. nih.gov Thiazolidine-based derivatives, for example, can act as carriers that release cysteine upon entering the target cells. nih.gov

Table 2: Examples of Cysteine Analogues and Their Applications

| Analogue/Derivative | Structural Modification | Application/Purpose | Reference |

|---|---|---|---|

| D-cysteine ethyl ester | Esterification of carboxyl group | Enhanced cell permeability for drug delivery studies | jax.org |

| Thiazolidine derivatives | Cyclic structure incorporating the N and S atoms | Cysteine prodrugs for brain targeting | nih.gov |

| Organoselenium Compounds | Replacement of sulfur with selenium | Cysteine protease inhibitors | researchgate.net |

This table showcases a selection of cysteine analogues, the nature of their chemical modification, and their intended use in research and development.

Advances in Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This approach is increasingly used for the efficient and sustainable production of complex molecules, including protected amino acids and peptides. nih.govacs.org Enzymes like proteases and lipases can catalyze reactions with high regio- and stereoselectivity, which is often difficult to achieve through purely chemical methods. frontiersin.org

In the context of cysteine derivatives, enzymes can be used for selective protection or deprotection steps. For example, a chemoenzymatic process was developed for the synthesis of oligo(L-cysteine) using proteinase K to polymerize L-cysteine ethyl ester in an aqueous solution. nih.gov Another study demonstrated the use of the enzyme Alcalase for the regioselective α-benzyl esterification of N-Boc L-glutamic acid, achieving high yields under mild conditions. frontiersin.org Such enzymatic strategies could theoretically be applied to building blocks like N-Boc-S-benzyl-(L)-cysteine to selectively modify the methyl ester group while leaving the other protected sites intact.

The synergy between biocatalysis and chemical synthesis is also evident in the production of complex N-heterocycles, where an alcohol dehydrogenase generates an aldehyde intermediate that then reacts in a chemical cyclization step. nih.gov This highlights the potential for creating sophisticated multi-step, one-pot syntheses where protected cysteine derivatives could be incorporated into larger molecular frameworks.

Interdisciplinary Applications in Chemical Biology, Materials Science, and Drug Discovery

The unique properties of cysteine and its derivatives, facilitated by precursors like N-Boc-S-benzyl-(L)-cysteine-methyl ester, have led to their application in a wide range of interdisciplinary fields.

Chemical Biology: In chemical biology, protected cysteines are fundamental for synthesizing peptides used to probe protein structure and function. nih.gov The ability to introduce a cysteine at a specific location in a protein through synthesis allows for site-specific labeling with fluorescent probes, affinity tags, or bioorthogonal handles for studying protein dynamics and interactions. ucl.ac.uk The development of orthogonal protecting group strategies has been paramount for these applications, enabling the precise modification of complex biomolecules. psu.eduucl.ac.uk

Materials Science: Cysteine-containing peptides are being explored for the development of novel biomaterials. For example, chemoenzymatically synthesized oligo(L-cysteine) exhibits high thermal stability, making it a candidate for creating thermostable, bio-based materials. nih.gov The thiol groups of cysteine can form disulfide bonds, which act as cross-links to control the structure and mechanical properties of peptide-based hydrogels and other polymers. They can also chelate metal ions, leading to applications in biosensors and catalysis.

Drug Discovery: Cysteine residues are attractive targets in drug discovery. nih.gov The nucleophilic thiol of a cysteine in a protein's active site can be targeted by electrophilic "warhead" moieties to form a covalent bond, leading to potent and selective inhibition. acs.org This strategy has been successfully used to develop inhibitors for cysteine proteases, which are implicated in diseases ranging from parasitic infections to cancer and viral illnesses like COVID-19. acs.org Synthesizing peptidomimetic inhibitors often involves using protected cysteine derivatives to build the drug's molecular scaffold. acs.org Furthermore, cysteine analogues are being investigated as therapeutics themselves, for example, to prevent and reverse physical dependence on opioids. jax.org

Table 3: Interdisciplinary Applications of Cysteine Derivatives

| Field | Specific Application | Role of Cysteine Derivative |

|---|---|---|

| Chemical Biology | Site-specific protein labeling | Incorporation into a peptide sequence allows for attachment of probes. ucl.ac.uk |

| Materials Science | Thermostable biopolymers | Oligo(L-cysteine) forms materials with high decomposition temperatures. nih.gov |

| Drug Discovery | Covalent protease inhibitors | Used to synthesize peptidomimetics with electrophilic warheads that target catalytic cysteines. acs.org |

| Drug Discovery | Neuropharmacology | Cell-permeant cysteine analogues can modulate intracellular signaling pathways. jax.org |

This table summarizes the diverse applications of cysteine and its derivatives across different scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Boc-S-benzyl-(L)-cysteine-methyl ester, and how do reaction conditions influence yield and purity?

- Reductive cleavage : Start with N-Boc-cystine, reduce with Zn in THF/glacial acetic acid, followed by S-benzylation (e.g., using benzyl bromide under basic conditions). The methyl ester is introduced via esterification with methanol and an acid catalyst.

- Direct Boc protection : React L-cysteine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in a THF/water mixture under N₂. After Boc protection, S-benzylation is performed, followed by methyl ester formation.

- Critical factors : Reaction temperature (0°C for reduction vs. room temperature for Boc protection), solvent polarity (THF vs. aqueous mixtures), and stoichiometry of benzylating agents impact yield and purity. For example, excess benzyl bromide may lead to di-benzylation, requiring careful monitoring via TLC .

Q. Which analytical techniques are essential for confirming the structure and purity of N-Boc-S-benzyl-(L)-cysteine-methyl ester?

- Structural confirmation :

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in 1H NMR), benzyl protons (δ ~7.3 ppm aromatic, δ ~3.8 ppm for SCH₂), and methyl ester (δ ~3.6 ppm) .

- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₃NO₄S).

- Purity assessment :

- HPLC : Reverse-phase chromatography with UV detection at 214 nm ensures >95% purity.

- Melting point : Deviations from literature values indicate impurities (e.g., unreacted cysteine or over-benzylation) .

Q. What are the critical steps in the purification of N-Boc-S-benzyl-(L)-cysteine-methyl ester, and how can common impurities be identified?

- Purification :

- Liquid-liquid extraction : Use ethyl acetate to separate the product from aqueous byproducts (e.g., excess HCl or Zn salts).

- Column chromatography : Silica gel eluted with hexane/ethyl acetate (3:1) removes unreacted benzyl bromide or Boc-protected intermediates.

- Impurity identification :

- Di-benzylated byproducts : Detected via HRMS (higher molecular weight) or NMR (additional benzyl signals).

- Ester hydrolysis products : Identified by LC-MS (m/z corresponding to carboxylic acid form) .

Advanced Research Questions

Q. How can experimental design methodologies like the Taguchi method be applied to optimize the synthesis of N-Boc-S-benzyl-(L)-cysteine-methyl ester?

- Approach : Use a Taguchi L9 orthogonal array to test variables:

- Factors : Catalyst type (e.g., H₂SO₄ vs. DMAP), benzyl bromide stoichiometry (1.2–2.0 eq.), temperature (25–60°C), and reaction time (2–6 hr).

- Response : Yield and purity (via HPLC).

- Optimization : Signal-to-noise (S/N) ratios prioritize factors. For example, catalyst concentration may dominate (77.6% contribution in analogous esterification reactions ).

- Validation : Confirm optimal conditions (e.g., 1.5 eq. benzyl bromide, 40°C, 4 hr) with triplicate runs to ensure reproducibility .

Q. What strategies are effective in resolving contradictions between reported yields and purities when using different synthetic protocols for this compound?

- Root-cause analysis :

- Byproduct profiling : Compare NMR/HRMS data from low-yield syntheses (e.g., ’s 66% yield method) to identify side reactions (e.g., Boc deprotection under acidic conditions).

- Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates but increase hydrolysis risk vs. THF .

Q. How does the choice of protecting group (Boc vs. others) impact the stability and subsequent reactions of S-benzyl-L-cysteine derivatives?

- Boc advantages :

- Acid-labile : Removable with TFA, enabling selective deprotection for peptide coupling.

- Steric effects : Minimal interference with S-benzyl reactivity in thiol-ene reactions.

Q. What advanced spectroscopic methods can elucidate the stereochemical integrity of N-Boc-S-benzyl-(L)-cysteine-methyl ester during synthesis?

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomeric impurities (e.g., D-isomer).

- VCD (Vibrational Circular Dichroism) : Correlate experimental spectra with DFT-calculated models to confirm absolute configuration.

- X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, though challenging for oily intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。